4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Overview
Description
“4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” is a pyrazoline derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin .
Scientific Research Applications
Synthesis and Bioactivity
A study focused on the synthesis and evaluation of compounds similar to 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, revealing their potential in inhibiting carbonic anhydrase (CA) and showing cytotoxic effects. These compounds demonstrated significant selectivity and potency in tumor selectivity and carbonic anhydrase inhibition, making them promising candidates for the development of novel anticancer agents (Gul et al., 2016).
Anticancer Potential
Another research synthesized a variant of this compound and investigated its potential as an anti-breast cancer agent. The study involved molecular docking and dynamic studies, indicating that the synthesizedcompound had binding energy similar to doxorubicin, a known anticancer drug. This suggests its potential development as an anti-breast cancer agent (Putri et al., 2021).
Molecular Docking Studies
A study focused on the molecular docking of a similar compound, revealing its binding energy and spatial arrangement, which were found to be similar to doxorubicin. This supports its potential use in anti-breast cancer therapy, showing promise for further development (Putri et al., 2021).
Enzyme Inhibition
Research on variants of this compound showed significant inhibitory effects on carbonic anhydrase I and II isoenzymes. This indicates their potential as lead compounds for detailed studies on carbonic anhydrase inhibition, which is vital for various physiological functions (Gul et al., 2016).
Multi-Target Inhibitor Potential
A novel series of compounds, structurally related to 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, showed significant inhibitory profile against human carbonic anhydrase I and II and acetylcholinesterase enzymes. This suggests their potential as multi-target agents in therapeutic applications (Yamali et al., 2020).
Antimicrobial Activities
Compounds structurally similar to 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activities. These studies have shown that these compounds exhibit notable efficacy against various bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Chundawat et al., 2016).
Antitumor Evaluation
Further studies have explored the antitumor activities of related compounds, revealing promising broad-spectrum antitumor activity against several cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, particularly due to their growth inhibitory and cytotoxic potentials (Rostom, 2006).
properties
IUPAC Name |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPCVEVPKHRJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.